molecular formula C6H14Cl2N4 B1382544 [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1803608-87-8

[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B1382544
CAS No.: 1803608-87-8
M. Wt: 213.11 g/mol
InChI Key: HLJKMCFYIABFSX-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a high-purity chemical compound for research and development. This synthetic intermediate features a 1,2,3-triazole ring system, which is a privileged scaffold in medicinal chemistry known for its significant biological properties. Triazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, including potential antimicrobial, antifungal, and anticancer effects . The 1,2,3-triazole core, often constructed via click chemistry, serves as a stable bioisostere for various functional groups, making it a valuable building block in drug discovery for optimizing the pharmacokinetic and pharmacodynamic profiles of lead molecules . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is offered as a powder and is intended for research purposes by qualified laboratory personnel only. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-propan-2-yltriazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-6(3-7)8-9-10;;/h4-5H,3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKMCFYIABFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-87-8
Record name 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
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Preparation Methods

Synthesis of the 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition

Key Step: The formation of the 1,2,3-triazole ring is typically achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne under copper(I) catalysis.

  • Azide Preparation: The azide precursor is often synthesized by nucleophilic substitution of a suitable halide (e.g., bromoalkane derivative) with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, 2-bromoethyl derivatives can be converted to 2-azidoethyl compounds by stirring with NaN₃ at elevated temperatures for several hours to days.

  • Alkyne Component: The alkyne bearing the isopropyl substituent (propan-2-yl group) is either commercially available or synthesized via standard organic transformations such as alkylation or reduction of propargyl derivatives.

  • CuAAC Reaction Conditions: The azide and alkyne are combined in a solvent mixture (ethanol/water or acetonitrile) with a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to generate the active Cu(I) catalyst in situ. The reaction is typically conducted at mild temperatures (room temperature to 45 °C) for 1–3 hours, sometimes assisted by microwave irradiation to accelerate the process.

  • Isolation: After completion, the reaction mixture is worked up by solvent removal under reduced pressure, filtration through Celite to remove copper residues, and purification by silica gel chromatography using solvents such as methylene chloride/methanol mixtures to afford the pure 1,2,3-triazole intermediate.

Conversion of the Triazole Intermediate to Methanamine Derivative

  • Functional Group Transformation: The triazole intermediate bearing an aldehyde or ester group at the 4-position can be converted into the corresponding methanamine via reductive amination or direct amination.

  • Reductive Amination: The aldehyde group (if present) is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form the primary amine.

  • Hydrolysis and Salt Formation: If the intermediate is an acetal or ester, acidic hydrolysis is performed (e.g., reflux in 1M HCl) to liberate the aldehyde or acid, which is then aminated. The final amine is converted into its dihydrochloride salt by treatment with excess hydrochloric acid, usually in an ethanolic or aqueous medium, followed by crystallization.

Representative Preparation Procedure and Reaction Data

Step Reagents & Conditions Yield (%) Notes
Azide synthesis 2-bromoethyl derivative + NaN₃, DMSO, 90 °C, 5 days Quantitative Colorless oil obtained; confirmed by NMR
CuAAC cycloaddition Azide + isopropyl alkyne, CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.05 eq), EtOH/H₂O, 40–45 °C, 1 h, microwave-assisted 70–85% Purified by silica gel chromatography
Hydrolysis 1M HCl, reflux, 1 h Quantitative Converts acetal to aldehyde
Reductive amination Aldehyde + NH₃ + NaBH₃CN, EtOH, room temp 75–90% Forms methanamine derivative
Salt formation Methanamine + HCl (excess), EtOH/H₂O, crystallization 85–95% Yields dihydrochloride salt

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy: The 1H NMR spectrum typically shows a singlet for the triazole proton around δ 7.5–8.5 ppm, multiplets for the isopropyl methine and methyl protons, and signals corresponding to the methanamine group. 13C NMR confirms the triazole carbons and aliphatic substituents.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak consistent with the molecular formula of the triazole methanamine dihydrochloride.

  • Purity and Identity: Chromatographic purity is assessed by TLC and HPLC; melting point and elemental analysis confirm the salt formation.

Summary of Advantages and Challenges

Aspect Details
Advantages Mild reaction conditions, high regioselectivity of CuAAC, broad substrate scope, good yields, and straightforward purification.
Challenges Long reaction times for azide synthesis, need for careful handling of azides due to safety concerns, and requirement for copper removal to avoid contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.

    Reduction: Reduction reactions may target the amine group or the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are widely studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For example:

  • Case Study : A study demonstrated that triazole derivatives showed potent antifungal activity against Candida species, with [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride being effective in inhibiting growth at low concentrations .

Anticancer Properties

Triazoles are also explored for their potential anticancer effects. The ability of this compound to inhibit cancer cell proliferation has been noted in preliminary studies.

  • Research Findings : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Plant Growth Regulators

Triazole compounds are utilized as fungicides and growth regulators in agriculture. They help control fungal diseases and promote plant growth.

  • Example : The application of triazole-based compounds has been linked to improved resistance against fungal pathogens in crops such as wheat and barley .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to act as a building block for the synthesis of new materials.

  • Polymer Chemistry : The compound can be used in the development of polymers with enhanced thermal stability and mechanical properties due to its ability to form cross-links through triazole rings .

Comparative Data Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Candida species
Anticancer PropertiesInduces apoptosis in cancer cell lines
AgriculturePlant Growth RegulatorsImproves resistance against fungal pathogens
Materials ScienceSynthesis of Novel MaterialsEnhances thermal stability in polymers

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride are compared below with analogous triazole-containing compounds (Table 1).

Table 1: Comparative Analysis of Triazolylmethanamine Derivatives

Compound Name Substituent(s) Triazole Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target compound 1-(Propan-2-yl) 1,2,3-triazol-4-yl C₆H₁₂Cl₂N₄ 217.09 Pharmaceutical intermediate; enhanced solubility via dihydrochloride salt
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride 1-(Propan-2-yl) 1,2,4-triazol-5-yl C₆H₁₄Cl₂N₄ 217.11 Structural isomer; altered electronic properties due to triazole ring position
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride Thiophen-2-ylmethyl 1,2,3-triazol-4-yl C₈H₁₁ClN₄S 230.72 Increased lipophilicity; potential CNS activity due to thiophene moiety
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride Oxetan-3-yl 1,2,3-triazol-4-yl C₆H₁₁ClN₄O 190.63 Improved hydrogen bonding capacity; oxetane enhances metabolic stability
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride Tetrahydro-2H-pyran-4-ylmethyl 1,2,3-triazol-4-yl C₉H₁₈Cl₂N₄O 277.18 Bulky substituent; potential for improved pharmacokinetics

Key Observations:

Structural Variations and Electronic Effects: The target compound’s isopropyl group provides steric bulk and moderate lipophilicity, whereas derivatives like the thiophene-substituted analog () exhibit higher lipophilicity, favoring membrane permeability .

Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, ) generally offer superior aqueous solubility compared to monohydrochloride derivatives (e.g., ), critical for in vivo applications .

The target compound’s structural similarity suggests possible utility in oncology or antimicrobial research, though specific activity data are unavailable in the provided evidence . The oxetane-substituted derivative () demonstrates how heterocyclic substituents can enhance metabolic stability, a desirable trait in drug development .

Synthetic Accessibility :

  • Most analogs are synthesized via CuAAC, as seen in and , followed by salt formation. The choice of azide and alkyne precursors dictates substituent diversity .

Biological Activity

[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a compound belonging to the triazole class, characterized by its unique five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12Cl2N5\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_5

This compound features a triazole ring substituted with a methanamine group and is often synthesized using methods such as the Huisgen cycloaddition.

Synthesis Methods

The synthesis typically involves the following steps:

  • Reagents : An azide and an alkyne are reacted.
  • Catalyst : Copper(I) ions are used as a catalyst.
  • Conditions : The reaction is performed in solvents like THF or DMSO at temperatures ranging from room temperature to 60°C for several hours to overnight.

Antimicrobial Activity

Research has shown that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies indicate that triazole derivatives demonstrate broad-spectrum activity against various bacterial strains, including both gram-positive and gram-negative pathogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus0.20 μg/mL
Triazole BEscherichia coli1.56 μg/mL
Triazole CPseudomonas aeruginosa0.50 μg/mL

These findings suggest that this compound may possess similar or enhanced antibacterial properties compared to other triazole derivatives.

Antiviral Activity

In addition to antibacterial effects, triazoles have been explored for their antiviral properties. Some studies have indicated that certain triazole derivatives can inhibit viral replication by targeting specific viral enzymes or pathways. For example, compounds that share structural similarities with [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine have shown promise in inhibiting the replication of viruses such as HIV and influenza.

Case Studies

A notable study conducted on a series of triazole derivatives demonstrated their effectiveness against resistant bacterial strains. The researchers synthesized various analogs and tested their activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard antibiotics.

Q & A

Q. How can researchers optimize the synthesis of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization typically involves solvent selection, stoichiometric adjustments, and purification protocols. For triazole-containing analogs (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine), nucleophilic substitution reactions using polar aprotic solvents like DMF or DMSO with bases (e.g., K₂CO₃) are effective . Post-reaction purification via recrystallization or column chromatography enhances purity. Kinetic studies (e.g., varying temperature, reaction time) can identify bottlenecks. For dihydrochloride salt formation, stoichiometric HCl gas or aqueous HCl in ethanol is recommended, followed by lyophilization .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., triazole ring protons at δ 7.5–8.5 ppm, propan-2-yl group at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₇H₁₄Cl₂N₄).
  • X-ray Crystallography: Resolves stereochemistry and salt formation (HCl coordination) .
  • HPLC-PDA: Assesses purity (>95% by area normalization) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should test pH ranges (2–10) and temperatures (4°C, 25°C, 40°C) over 24–72 hours. For similar hydrochlorides (e.g., imidazole derivatives), degradation occurs above pH 7 due to deprotonation and hydrolysis. Refrigeration (4°C) and lyophilized storage in amber vials under nitrogen minimize decomposition .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Offers high sensitivity (LOQ ~1 ng/mL) using reverse-phase C18 columns and mobile phases like 0.1% formic acid in acetonitrile/water .
  • UV-Vis Spectroscopy: Quantifies via triazole’s π→π* transitions (λmax ~260 nm, ε ~5000 M⁻¹cm⁻¹) .
  • Derivatization: Pre-column derivatization with dansyl chloride enhances fluorescence detection .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism of triazole ring formation in this compound?

Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ²H), kinetic isotope effects (KIE), and computational modeling (DFT). For example, DFT calculations (B3LYP/6-31G*) can map transition states during Huisgen cycloaddition or nucleophilic substitution steps. In situ IR spectroscopy monitors intermediate azide or alkyne species .

Q. What strategies resolve contradictory data in literature regarding its reactivity with biomolecules?

Methodological Answer:

  • Multi-method validation: Cross-validate SPR (surface plasmon resonance) binding assays with ITC (isothermal titration calorimetry) and molecular docking simulations .
  • Controlled redox studies: Use ESR spectroscopy to detect radical intermediates in conflicting oxidation/reduction pathways .
  • Batch-to-batch reproducibility: Ensure synthetic consistency via QC protocols (ePAF ≥ 0.9) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Reaction path search algorithms (e.g., GRRM, AFIR) simulate potential energy surfaces to identify low-energy pathways .
  • Solvent effect modeling: COSMO-RS predicts solvation energies in ionic liquids or deep eutectic solvents.
  • Machine learning: Train models on existing triazole reaction datasets to forecast yields under untested conditions (e.g., microwave irradiation) .

Q. What advanced techniques identify and quantify degradation byproducts under stressed conditions?

Methodological Answer:

  • LC-QTOF-MS: Non-targeted screening identifies unknown byproducts (e.g., hydrolyzed triazole rings or demethylated analogs) .
  • Forced degradation: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and oxidative agents (H₂O₂) to mimic long-term storage .
  • NMR-based metabolomics: Track degradation pathways via ²D-COSY or HSQC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

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